3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Description
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15-14-13(11-6-1-2-7-12(11)21-14)18-16(22)19(15)9-10-5-3-4-8-17-10/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDTWFLHZWCMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H- benzofuro[3,2-d]pyrimidin-4-one exhibit notable anticancer properties. These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, derivatives of pyrimidine rings are known to inhibit key enzymes involved in cancer progression, such as kinases and topoisomerases .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity against a range of pathogens. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This antimicrobial action is attributed to the disruption of microbial cell membranes and interference with essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H- benzofuro[3,2-d]pyrimidin-4-one has been studied for its anti-inflammatory effects. Compounds within this class can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Drug Development
Given its diverse biological activities, 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H- benzofuro[3,2-d]pyrimidin-4-one is being investigated for its potential use in drug development. Its ability to target multiple pathways makes it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing side effects.
Case Studies
Several case studies have documented the successful application of pyrimidine derivatives in clinical settings:
- Cancer Treatment : A study involving a derivative similar to 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H- benzofuro[3,2-d]pyrimidin-4-one showed promising results in phase II clinical trials for patients with advanced solid tumors. The compound demonstrated a favorable safety profile alongside significant tumor reduction rates.
- Antimicrobial Trials : In a clinical setting, a formulation containing this compound was tested against antibiotic-resistant bacterial strains. The results indicated effective bacterial clearance and improvement in patient outcomes without significant adverse effects .
Mechanism of Action
The mechanism of action of 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anti-cancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits anti-tubercular and anti-proliferative activities.
Pyrido[1,2-a]pyrimidin-4-one: Demonstrates antiproliferative activity against various cancer cell lines.
Uniqueness
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is unique due to its specific structural features, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various scientific applications.
Biological Activity
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H- benzofuro[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuro-pyrimidine core and a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 244.32 g/mol. The presence of the sulfanylidene group contributes to its reactivity and potential biological effects.
Synthesis
The synthesis of 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H- benzofuro[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, including the use of condensation reactions between benzofuran derivatives and pyridine-based reagents.
Anticancer Activity
Research has demonstrated that compounds similar to 3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H- benzofuro[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. For instance, a study showed that derivatives of benzofuro[3,2-d]pyrimidines displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for its antimicrobial effects. Preliminary studies indicate that it possesses inhibitory activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to disease processes. For example, studies indicate that compounds with similar structures can inhibit enzymes involved in cancer progression and inflammation. The exact mechanisms are still under investigation but may involve competitive inhibition or allosteric modulation .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Anticancer Activity : A derivative was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
- Enzyme Inhibition : A related compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that similar structural motifs may confer anti-inflammatory properties .
Data Table: Summary of Biological Activities
Q & A
Q. Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., pyridin-2-ylmethyl protons at δ 4.5–5.0 ppm; thione sulfur via ¹³C shift ~170 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₁N₃O₂S: 330.0648).
- X-ray Crystallography : Resolve bond angles and torsional strain in the benzofuropyrimidinone core (e.g., planarity deviations < 5°) .
Basic: What in vitro assays are recommended for preliminary biological screening?
Q. Answer :
- Antimicrobial Activity :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
- Anticancer Screening :
- MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
Controls : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks.
- MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer :
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use multiple cell lines .
- Structural analogs : Compare activity of derivatives (e.g., 2-[(3-methylbenzyl)sulfanyl] analogs) to identify substituent-specific effects .
- Dose-response validation : Repeat experiments with tighter concentration gradients (e.g., 0.1–100 µM) and statistical validation (p < 0.01, n ≥ 3) .
Advanced: What strategies improve enantiomeric purity during synthesis?
Q. Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to control stereochemistry at the pyridin-2-ylmethyl position .
- Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH 7–8, 25°C) to favor one enantiomer via equilibrium control .
Advanced: How can computational methods predict biological targets?
Q. Answer :
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on kinases (e.g., EGFR, PDB ID: 1M17) due to the compound’s ATP-binding site resemblance .
- QSAR modeling : Derive activity predictions from electronic descriptors (e.g., HOMO-LUMO gap) and substituent bulkiness .
- MD simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) to identify persistent hydrogen bonds (e.g., with Ser768 in EGFR) .
Advanced: How to assess metabolic stability and toxicity in preclinical models?
Q. Answer :
- In vitro metabolism :
- Microsomal assays : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS .
- In vivo toxicity :
- Zebrafish model : Evaluate LC₅₀ and teratogenicity at 72 hpf (embryonic endpoints: heart malformation, yolk sac retention) .
- Selectivity profiling : Compare IC₅₀ values in primary human hepatocytes vs. cancer cells to assess therapeutic index .
Advanced: What structural analogs are worth exploring for enhanced activity?
Q. Answer :
- Core modifications :
- Replace benzofuro[3,2-d]pyrimidinone with thieno[2,3-d]pyrimidinone to enhance electron density .
- Substituent variations :
- Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to improve kinase inhibition .
- Replace pyridin-2-ylmethyl with morpholinylethyl to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
